3-Phenyl-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride
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Overview
Description
3-Phenyl-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride is a useful research compound. Its molecular formula is C13H22Cl2N2 and its molecular weight is 277.23. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Research has demonstrated that 3-Phenyl-3-pyrrolidin-1-ylpropan-1-amine; dihydrochloride can serve as a key intermediate in the synthesis of diverse chemical entities. Its reactivity with C- and N-nucleophiles, under various conditions, leads to the formation of a wide array of acyclic, cyclic, and heterocyclic compounds. These products include amides, pyrrolones, benzofurans, and several other structurally complex molecules, showcasing the compound's versatility in organic synthesis (Kamneva, Anis’kova, & Egorova, 2018).
Catalytic Applications
The compound has been implicated in studies exploring recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. These studies underline its potential role in the development of environmentally friendly and efficient catalytic processes, particularly in forming bonds between aromatic, heterocyclic, and aliphatic amines with aryl halides and arylboronic acids. This illustrates its applicability in advancing sustainable organic synthesis methodologies (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).
Biogenic Amine Studies
Significant research has focused on biogenic amines, with 3-Phenyl-3-pyrrolidin-1-ylpropan-1-amine; dihydrochloride potentially playing a role in the synthesis or study of these compounds. Biogenic amines such as histamine, cadaverine, and putrescine are crucial in various biological and chemical processes, including food safety, spoilage, and potential intoxication pathways. Research in this area aims at understanding the formation, detection, and mitigation of biogenic amines in foodstuffs, contributing to food safety and quality (Bulushi, Poole, Deeth, & Dykes, 2009).
Drug Discovery and Development
Another key area of application is in drug discovery, where the pyrrolidine moiety, a core structure in 3-Phenyl-3-pyrrolidin-1-ylpropan-1-amine; dihydrochloride, is extensively studied for its pharmacological potential. Pyrrolidine derivatives are explored for their bioactive properties, including target selectivity and therapeutic efficacy across various diseases. The compound's structural features, such as stereochemistry and three-dimensional coverage, are critical in the design and synthesis of novel biologically active compounds (Li Petri et al., 2021).
Safety and Hazards
The safety information for “3-Phenyl-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
Properties
IUPAC Name |
3-phenyl-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c14-9-8-13(15-10-4-5-11-15)12-6-2-1-3-7-12;;/h1-3,6-7,13H,4-5,8-11,14H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTNPKWWCFDENH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CCN)C2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.